Functional Potency: EC50 for Amylase Secretion Compared to Native CCK-8 and Other Analogs
In a comparative study of CCK analogs, [Thr28, Nle31]-CCK (referred to as NONA) exhibited an EC50 of 5 pM for stimulating biphasic amylase secretion in rat pancreatic acini, which is less potent than native CCK-8 (EC50 = 0.4 pM) but substantially more potent than other analogs like JMV-180 (EC50 = 1,500 pM) and OPE (EC50 = 200 pM) [1]. This demonstrates that while the Thr28/Nle31 modification slightly reduces absolute potency, it preserves the high-efficacy signaling profile characteristic of native CCK-8, unlike other modified analogs which lose this ability.
| Evidence Dimension | Half-maximal effective concentration (EC50) for amylase secretion |
|---|---|
| Target Compound Data | 5 pM |
| Comparator Or Baseline | CCK-8 (Met28,31): 0.4 pM; CCK-7 (Met28,31): 0.7 pM; JMV-180 (Nle28,31): 1,500 pM; OPE (Nle28,31): 200 pM |
| Quantified Difference | 12.5-fold less potent than CCK-8, but 300-fold more potent than JMV-180 |
| Conditions | Rat pancreatic acinar cells, in vitro amylase secretion assay |
Why This Matters
For researchers requiring a peptide with near-native potency but enhanced stability, this compound offers a critical advantage over JMV-180 and OPE, which are significantly less potent and signal through different pathways.
- [1] Tsunoda Y, Owyang C. Structural requirements of CCK analogues to differentiate second messengers and pancreatic secretion. Am J Physiol Gastrointest Liver Physiol. 1996;271(1):G8-G17. View Source
